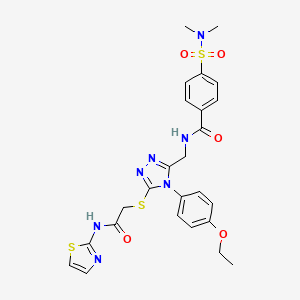![molecular formula C12H11ClN2O3 B2895378 1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid CAS No. 1206970-04-8](/img/structure/B2895378.png)
1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1206970-04-8 . Its molecular weight is 266.68 , and its molecular formula is C12H11ClN2O3 . The IUPAC name for this compound is 1-(5-chloro-6-methyl-1,3-benzoxazol-2-yl)-3-azetidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11ClN2O3/c1-6-2-10-9(3-8(6)13)14-12(18-10)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.68 . It is recommended to be stored in a refrigerated environment . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.Applications De Recherche Scientifique
Pharmacology
In pharmacology, this compound could be explored for its potential as a building block in the synthesis of various pharmaceutical drugs . Its structure suggests that it could be useful in creating molecules with benzoxazole moieties, which are prevalent in drugs that exhibit a range of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties .
Material Science
In the field of material science, the compound’s benzoxazole ring could be utilized to develop new organic semiconductors . These materials are crucial for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) , where the manipulation of electronic properties is essential .
Biochemistry
Biochemically, the compound could serve as a selective inhibitor or activator for certain enzymes or receptors due to its unique structure. It could be used to study enzyme kinetics and receptor binding , providing insights into cellular processes and potential therapeutic targets .
Agriculture
In agriculture, derivatives of this compound might be investigated for their use as pesticides or plant growth regulators . The chloro and methyl groups present in the compound could interact with biological systems in plants or pests, leading to the development of new agrochemicals .
Analytical Chemistry
Analytical chemists could employ this compound as a standard or reagent in chromatographic methods or spectroscopy. Its distinct spectral properties could aid in the quantification and identification of similar compounds in complex mixtures .
Environmental Science
Environmental scientists might study the compound’s breakdown products and their environmental fate . Understanding how this compound degrades under various conditions can inform assessments of its environmental impact and guide the development of safer chemicals .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Benzoxazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide spectrum of pharmacological activities . They have been found to interact with various biological targets, including bacterial and fungal strains , and cancer cells .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some benzoxazole derivatives have been found to inhibit the growth of bacteria and fungi by interfering with essential cellular processes .
Biochemical Pathways
Benzoxazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in bacterial and fungal growth, as well as cancer cell proliferation .
Pharmacokinetics
The compound’s molecular weight (26668) and its storage temperature (refrigerated) suggest that it may have certain pharmacokinetic properties that affect its bioavailability .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities, suggesting that they may have similar effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect the compound’s action .
Propriétés
IUPAC Name |
1-(5-chloro-6-methyl-1,3-benzoxazol-2-yl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-6-2-10-9(3-8(6)13)14-12(18-10)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCKBUQPKLTQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(O2)N3CC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Chlorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B2895300.png)



![2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2895305.png)

![N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2895307.png)
![Ethyl 2-(2-hydroxy-5-methylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2895308.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2895313.png)


![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide](/img/structure/B2895317.png)